molecular formula (netpeptide)C65H89LuN14O18S2 B612816 Edotreotide lutetium Lu-177 CAS No. 321835-55-6

Edotreotide lutetium Lu-177

Cat. No. B612816
M. Wt: 1593.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Lutetium Lu 177-Edotreotide is a radioconjugate consisting of the somatostatin analogue edotreotide labeled with lutetium Lu 177 with potential antineoplastic activities. Lutetium Lu 177-edotreotide binds to somatostatin receptors (SSTRs), with high affinity to type 2 SSTR, present on the cell membranes of many types of neuroendocrine tumor cells. Upon binding and internalization, this radioconjugate specifically delivers a cytotoxic dose of beta radiation to SSTR-positive cells. Edotreotide is produced by substituting tyrosine for phenylalanine at the 3 position of the somatostatin analogue octreotide (Tyr3-octreotide or TOC) and chelated by the bifunctional, macrocyclic chelating agent dodecanetetraacetic acid (DOTA).

Scientific Research Applications

1. Targeted Antineoplastic Activity

Edotreotide lutetium Lu-177, a radioconjugate, binds to somatostatin receptors (SSTRs), especially type 2 SSTR, found on many neuroendocrine tumor cells. This leads to the specific delivery of a cytotoxic dose of beta radiation to SSTR-positive cells, offering potential antineoplastic activities (Lu 177-Edotreotide, 2020).

2. Enhancement of Cell Death in Cancer Therapy

Studies have shown that the combination of camptothecin, an anticancer drug, and Lutetium-177 labeled Ethylenediamine tetramethylene phosphonic acid (EDTMP) enhances cellular toxicity and apoptosis in osteosarcoma cells, suggesting a synergistic effect that could be beneficial in cancer therapy (Kumar et al., 2014).

3. Therapeutic Nuclear Medicine

Lutetium-177, a component of Edotreotide lutetium Lu-177, is emerging as a crucial therapeutic radionuclide in nuclear medicine. It offers favorable radionuclidic properties for several therapeutic applications and can be produced on a large scale, enhancing its acceptability as a therapeutic radionuclide (Pillai & Knapp, 2015).

4. Increased Tumor Absorption in Liver Metastases

Research indicates that intra-arterial administration of Edotreotide lutetium Lu-177 may increase the tumor-absorbed dose in liver metastases compared to conventional intravenous administration. This approach could potentially improve the response to the treatment in patients with neuroendocrine tumors (Ebbers et al., 2020).

properties

CAS RN

321835-55-6

Product Name

Edotreotide lutetium Lu-177

Molecular Formula

(netpeptide)C65H89LuN14O18S2

Molecular Weight

1593.58

sequence

Sequence: DOTA(Lu)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide.

Origin of Product

United States

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